
N-ethyl-3,4-dimethylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,4-dimethylaniline hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the aromatic ring. This compound is often used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-3,4-dimethylaniline hydrochloride can be synthesized through the alkylation of 3,4-dimethylaniline with ethyl halides in the presence of a base. The reaction typically involves heating 3,4-dimethylaniline with ethyl chloride or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-ethyl-3,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-3,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biochemical assays or drug development .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-Diethylaniline: Similar to N,N-dimethylaniline but with ethyl groups instead of methyl groups.
N-Methyl-3,4-dimethylaniline: A derivative with a single methyl group attached to the nitrogen atom.
Uniqueness
N-ethyl-3,4-dimethylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
N-ethyl-3,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)9(3)7-10;/h5-7,11H,4H2,1-3H3;1H |
Clave InChI |
HXHXJPFWJFJRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


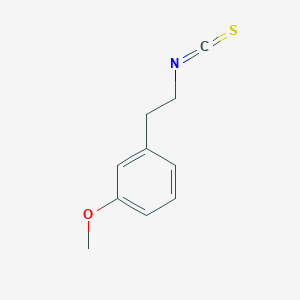
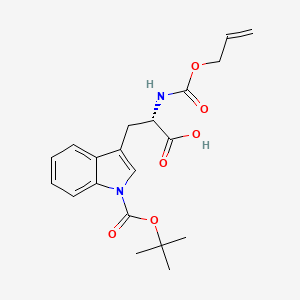
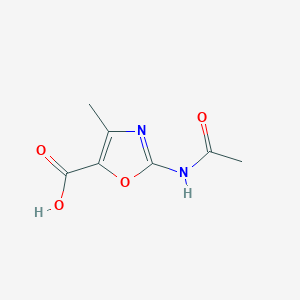
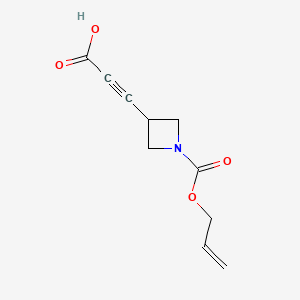
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
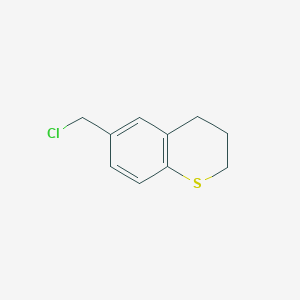
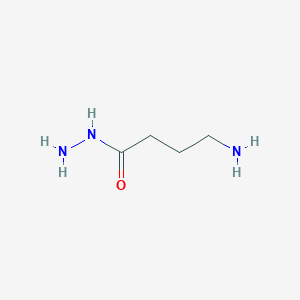
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


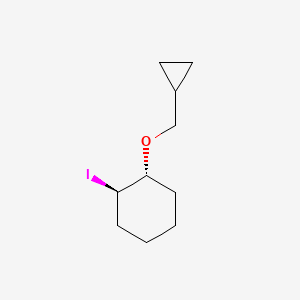
![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
